3,4-Dimethoxy-5-nitrobenzaldehyde

Catalog No.
S579660
CAS No.
22027-96-9
M.F
C9H9NO5
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxy-5-nitrobenzaldehyde

CAS Number

22027-96-9

Product Name

3,4-Dimethoxy-5-nitrobenzaldehyde

IUPAC Name

3,4-dimethoxy-5-nitrobenzaldehyde

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3

InChI Key

VHXOKHNXAGVMJI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O

Synonyms

3,4-dimethoxy-2-nitrobenzaldehyde, nitroveratraldehyde

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC

Description

INTRODUCTION 3,4-Dimethoxy-5-nitrobenzaldehyde is a yellowish-orange crystalline solid with the molecular formula C9H9NO5. It is an essential intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The objective of this paper is to provide an overview of the definition, properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations and future directions of 3,4-Dimethoxy-5-nitrobenzaldehyde in scientific experiments. DEFINITION AND BACKGROUND 3,4-Dimethoxy-5-nitrobenzaldehyde is a nitroaromatic compound that has been widely used as an intermediate in the synthesis of bioactive compounds, including anti-tumor, anti-inflammatory, and anti-bacterial agents. It is also an essential intermediate in the production of dyes, herbicides, and pesticides. The compound is known for its strong inhibitory activity against various enzymes and has been investigated for its potential to treat chronic diseases such as cancer and Alzheimer's. PHYSICAL AND CHEMICAL PROPERTIES 3,4-Dimethoxy-5-nitrobenzaldehyde is a yellowish-orange crystalline solid with a melting point of 81-85 °C. It has a molecular weight of 195.17 g/mol and a density of 1.32 g/cm3. The compound is soluble in organic solvents such as acetone, benzene, and ethanol. Its molecular structure consists of a benzene ring with two methoxy groups and a nitro group attached to it. SYNTHESIS AND CHARACTERIZATION The synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde involves the condensation of 3,4-Dimethoxybenzaldehyde with nitric acid in the presence of sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The purity of the compound is analyzed by various analytical techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). ANALYTICAL METHODS The analysis of 3,4-Dimethoxy-5-nitrobenzaldehyde can be carried out by various analytical techniques such as FT-IR, NMR spectroscopy, and GC-MS. FT-IR spectroscopy is used to identify functional groups present in the compound. NMR spectroscopy provides information about the structure and chemical environment of the compound. GC-MS is used for the quantification of the compound in complex mixtures. BIOLOGICAL PROPERTIES Several studies have reported the biological properties of 3,4-Dimethoxy-5-nitrobenzaldehyde. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. The compound has also been found to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, 3,4-Dimethoxy-5-nitrobenzaldehyde has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS The toxicity and safety of 3,4-Dimethoxy-5-nitrobenzaldehyde have been evaluated in various scientific experiments. The compound has been found to be moderately toxic and may cause skin and eye irritation. The compound is classified as a hazardous material and should be handled with care in scientific experiments. APPLICATIONS IN SCIENTIFIC EXPERIMENTS 3,4-Dimethoxy-5-nitrobenzaldehyde has several applications in scientific experiments. It is an essential intermediate for the synthesis of bioactive compounds, including anti-tumor and anti-inflammatory agents. The compound has also been used for the synthesis of dyes, herbicides, and pesticides. Additionally, 3,4-Dimethoxy-5-nitrobenzaldehyde has been employed as an enzyme inhibitor, and its inhibitory activity has been studied in various scientific experiments. CURRENT STATE OF RESEARCH Research on 3,4-Dimethoxy-5-nitrobenzaldehyde has been ongoing for several years. Recent studies have focused on the synthesis of novel bioactive compounds from 3,4-Dimethoxy-5-nitrobenzaldehyde as an intermediate. Additionally, the potential use of 3,4-Dimethoxy-5-nitrobenzaldehyde in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's has been explored extensively. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY 3,4-Dimethoxy-5-nitrobenzaldehyde has implications in various fields of research and industry. It can be used as an intermediate for the synthesis of novel bioactive compounds, which have potential applications in the pharmaceutical industry. The compound's anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of chronic diseases. Additionally, 3,4-Dimethoxy-5-nitrobenzaldehyde has applications in the agrochemical industry, where it can be used for the production of herbicides and pesticides. LIMITATIONS AND FUTURE DIRECTIONS Despite its potential applications, 3,4-Dimethoxy-5-nitrobenzaldehyde has some limitations. Its moderate toxicity and potential adverse effects limit its use in scientific experiments. To address these limitations, further research is required to develop safer and more efficient methods for the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde and its derivatives. Future studies should focus on the development of new bioactive compounds from 3,4-Dimethoxy-5-nitrobenzaldehyde and the investigation of their potential applications in the treatment of chronic diseases. CONCLUSION In summary, 3,4-Dimethoxy-5-nitrobenzaldehyde is an important intermediate for the synthesis of bioactive compounds with potential applications in various fields of research and industry. The compound exhibits potent anti-inflammatory, antioxidant, and antitumor activities and has been investigated for its potential use in the treatment of neurodegenerative diseases. Despite its potential, the compound's moderate toxicity and potential adverse effects limit its use in scientific experiments. Further research is required to develop safer and more efficient methods for the synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde and its derivatives and to investigate novel applications for the compound in the pharmaceutical and agrochemical industries.
  • Organic Synthesis

    The presence of reactive functional groups like methoxy (-OCH3) and nitro (-NO2) suggests potential use as a building block in organic synthesis. The methoxy groups can participate in various reactions like nucleophilic substitutions, while the nitro group can be reduced to an amine group, opening up further synthetic possibilities [].

  • Precursor for Pharmaceuticals

    The nitro group can be a useful handle for introducing various functionalities relevant in drug development. Reduction of the nitro group could lead to potential bioactive compounds [].

  • Material Science Applications

    Nitroaromatic compounds like 3,4-Dimethoxy-5-nitrobenzaldehyde can be used as precursors for the synthesis of polymers with interesting properties. The combination of electron-donating methoxy groups and electron-withdrawing nitro groups can influence the electronic properties of the resulting polymers [].

3,4-Dimethoxy-5-nitrobenzaldehyde is an aromatic compound characterized by the presence of two methoxy groups and one nitro group attached to a benzaldehyde structure. Its molecular formula is C9H9NO5, with a molecular weight of 211.17 g/mol. The compound is notable for its reactive functional groups, including the aldehyde (-CHO), which can participate in various

Due to its functional groups:

  • Electrophilic Substitution: The nitro group can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
  • Reduction Reactions: The nitro group can be reduced to form an amine, which opens pathways for synthesizing bioactive compounds .
  • Condensation Reactions: The aldehyde group can participate in condensation reactions with various nucleophiles, leading to the formation of more complex organic molecules .

Several methods exist for synthesizing 3,4-dimethoxy-5-nitrobenzaldehyde:

  • Nitration of 3,4-Dimethoxybenzaldehyde:
    • Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in glacial acetic acid.
    • Slowly add concentrated nitric acid dropwise at room temperature.
    • Stir for approximately 12 hours until the reaction completes.
    • Precipitate the product by pouring the reaction mixture into water and filter .
  • Alternative Synthetic Routes:
    • Other methods may involve starting from different precursors or utilizing various nitration techniques involving concentrated nitric and sulfuric acids .

3,4-Dimethoxy-5-nitrobenzaldehyde serves multiple roles in organic chemistry:

  • Building Block in Organic Synthesis: Its reactive functional groups make it an essential intermediate for synthesizing more complex organic compounds.
  • Polymer Precursor: It can be used to develop polymers with unique electronic properties due to the combination of electron-donating and withdrawing groups .
  • Potential Pharmaceutical

Several compounds share structural similarities with 3,4-dimethoxy-5-nitrobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,4-Dihydroxy-5-nitrobenzaldehydeC7H5NO5Contains hydroxyl groups; exhibits potent enzyme inhibition properties .
3-NitrobenzaldehydeC7H5NO3Lacks methoxy groups; simpler structure but similar reactivity patterns.
VeratraldehydeC9H10O3Contains only methoxy groups; used as a precursor in various syntheses.

Uniqueness of 3,4-Dimethoxy-5-nitrobenzaldehyde

What sets 3,4-dimethoxy-5-nitrobenzaldehyde apart is its unique combination of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring. This duality influences its electronic properties and reactivity compared to similar compounds. Additionally, its potential applications in drug development due to its reactive functionalities make it a compound of interest in both synthetic and medicinal chemistry.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Dimethoxy-5-nitrobenzaldehyde

Dates

Modify: 2023-08-15

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